

## Technical Guide: Physicochemical Properties of 1-Chloro-3-hexyne

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a detailed overview of the boiling and melting points of the compound **1-Chloro-3-hexyne** (CAS No: 64881-34-1). Due to a lack of available experimental data in peer-reviewed literature and major chemical databases, this document presents estimated values for these critical physical properties. The estimations have been derived using the reliable Joback group contribution method. Furthermore, this guide outlines comprehensive, standard experimental protocols for the empirical determination of boiling and melting points, which can be applied to this and similar compounds. The content is structured to provide researchers and drug development professionals with a practical framework for understanding and verifying the physicochemical characteristics of **1-Chloro-3-hexyne**.

### Introduction

**1-Chloro-3-hexyne** is a halogenated alkyne, a class of organic compounds that are valuable intermediates in synthetic chemistry. The positions of the chloro group and the triple bond within its six-carbon chain bestow upon it specific reactivity and physical properties. Accurate knowledge of its boiling and melting points is fundamental for its purification, handling, and application in further synthetic steps, as well as for its characterization. This guide addresses the current information gap regarding these properties.



### **Physicochemical Data**

As of the date of this document, no experimentally determined boiling or melting point data for **1-Chloro-3-hexyne** has been found in prominent chemical databases such as PubChem. The data presented below are estimations generated using the Joback method, a well-established group contribution technique for the prediction of physical properties of organic compounds.

Table 1: Estimated Physicochemical Properties of 1-Chloro-3-hexyne

Property	Estimated Value	Method
Boiling Point	134.85 °C (408.0 K)	Joback Method
Melting Point	33.2 °C (306.35 K)	Joback Method
Molecular Formula	C <sub>6</sub> H <sub>9</sub> Cl	-
Molecular Weight	116.59 g/mol	-

Note: These values are theoretical estimations and should be verified by experimental measurement.

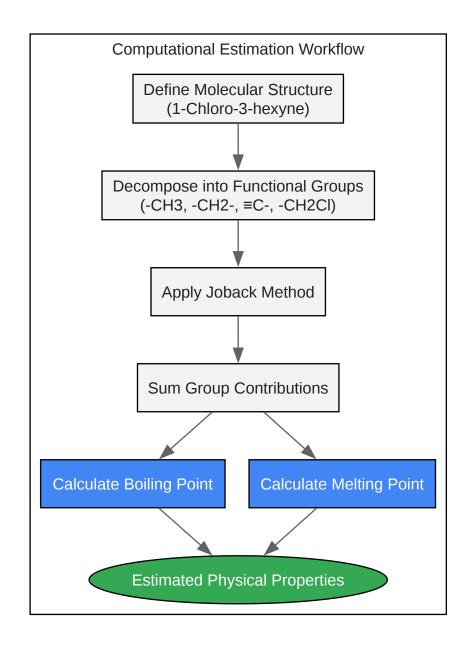
# Methodologies for Property Estimation and Determination

The determination of the boiling and melting points of a chemical entity can be approached through both computational estimation and experimental verification.

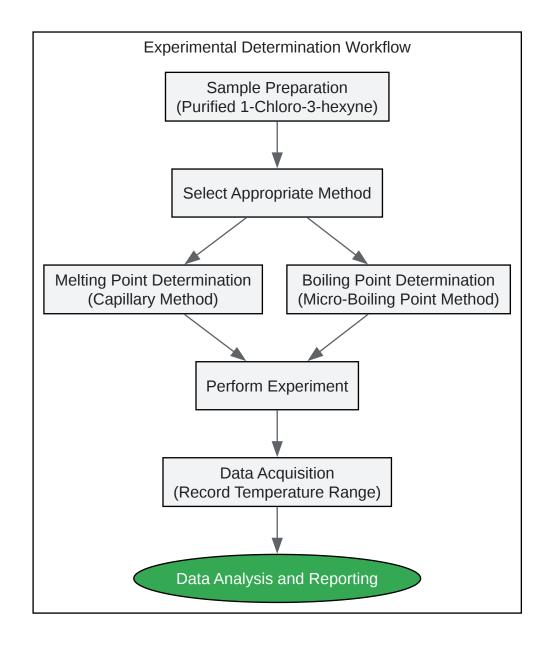
### **Computational Estimation Workflow**

Group contribution methods, such as the Joback method, provide a systematic approach to estimating the physical properties of a molecule based on its structure. This workflow is particularly useful when experimental data is unavailable.









Click to download full resolution via product page

 To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 1-Chloro-3-hexyne]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15268196#boiling-point-and-melting-point-of-1chloro-3-hexyne]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com